Cas no 84000-11-3 (Fmoc-N-Me-Val-OH)

Fmoc-N-Me-Val-OH structure
Fmoc-N-Me-Val-OH structure
Product Name:Fmoc-N-Me-Val-OH
CAS-Nr.:84000-11-3
MF:C21H23NO4
MW:353.41162610054
MDL:MFCD00153395
CID:60640
PubChem ID:978328
Update Time:2025-06-15

Fmoc-N-Me-Val-OH Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Fmoc-N-methyl-L-valine
    • N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-L-valine
    • Fmoc-N-Me-Val-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
    • N-(9-Fluorenylmethoxycarbonyl)-N-methylvaline
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid
    • Fmoc-L-MeVal-OH
    • Fmoc-Nalpha-methyl-L-valine
    • Fmoc-N-Me-L-Valine
    • <i>N<
    • Fmoc-MeVal-OH
    • N-Fmoc-N-methyl-L-valine
    • L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-butanoic acid
    • Fmoc-N-a-methyl-L-val
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine (ACI)
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)-3-methylbutanoic acid
    • MDL: MFCD00153395
    • Inchi: 1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
    • InChI-Schlüssel: YCXXXPZNQXXRIG-IBGZPJMESA-N
    • Lächelt: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@H](C(=O)O)C(C)C
    • BRN: 4560212

Berechnete Eigenschaften

  • Genaue Masse: 353.16300
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 498
  • Topologische Polaroberfläche: 66.8

Experimentelle Eigenschaften

  • Dichte: 1.214
  • Schmelzpunkt: 187-190 °C
  • Brechungsindex: 1.588
  • Wasserteilungskoeffizient: Slightly soluble in water and dimethyl formamide.
  • PSA: 66.84000
  • LogP: 3.97650
  • Spezifische Rotation: -68 º (c=1% in DMF)
  • Optische Aktivität: [α]20/D −68.0±3°, c = 1% in DMF

Fmoc-N-Me-Val-OH Sicherheitsinformationen

Fmoc-N-Me-Val-OH Zolldaten

  • HS-CODE:2922509090
  • Zolldaten:

    China Zollkodex:

    2922509090

    Übersicht:

    2922509090. Andere Aminoalkoholphenole\Aminosäurephenole und andere sauerstoffhaltige Aminosäureverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:AB.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden

    Regulierungsbedingungen:

    A.Zollabfertigungsformular für eingehende Waren
    B.Zollabfertigungsformular für ausgehende Waren

    Kategorie Inspektion und Quarantäne:

    R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln
    S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln

    Zusammenfassung:

    2922509090. andere Aminoalkoholphenole, Aminosäurephenole und andere Amino-Verbindungen mit Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

Fmoc-N-Me-Val-OH Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-I1112-100mg
Fmoc-N-Me-Val-OH
84000-11-3 99.74%
100mg
¥500 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F117124-5g
Fmoc-N-Me-Val-OH
84000-11-3 98%
5g
¥145.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F117124-1g
Fmoc-N-Me-Val-OH
84000-11-3 98%
1g
¥39.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F117124-100g
Fmoc-N-Me-Val-OH
84000-11-3 98%
100g
¥2273.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F117124-25g
Fmoc-N-Me-Val-OH
84000-11-3 98%
25g
¥580.90 2023-09-03
Chemenu
CM101965-100g
Fmoc-N-methyl-L-valine
84000-11-3 95%
100g
$315 2021-06-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F1165-5G
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
84000-11-3 >98.0%(T)(HPLC)
5g
¥230.00 2024-04-15
Fluorochem
M03379-1g
Fmoc-N-Me-Val-OH
84000-11-3 >98%
1g
£10.00 2022-02-28
Fluorochem
M03379-5g
Fmoc-N-Me-Val-OH
84000-11-3 >98%
5g
£28.00 2022-02-28
Fluorochem
M03379-25g
Fmoc-N-Me-Val-OH
84000-11-3 >98%
25g
£95.00 2022-02-28

Fmoc-N-Me-Val-OH Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylsilane Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt
Referenz
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids
Zhang, Suode; et al, Journal of Organic Chemistry, 2005, 70(17), 6918-6920

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Methanol ,  Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  4 h, rt
1.4 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.5 Solvents: Dimethylformamide ;  2 h, rt
1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, rt
1.7 Reagents: Acetic acid ,  2,2,2-Trifluoroethanol Solvents: Dichloromethane ;  2 h, rt
Referenz
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids
Di Gioia, Maria Luisa; et al, Journal of Organic Chemistry, 2007, 72(10), 3723-3728

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  12 h, rt
Referenz
Conformation-based design and synthesis of apratoxin A mimetics modified at the α,β-unsaturated thiazoline moiety
Onda, Yuichi; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6751-6765

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
2.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  24 - 72 h, rt
Referenz
A total synthesis of a highly N-methylated cyclodepsipeptide [2S,3S-Hmp]-aureobasidin L using solid-phase methods
Maharani, Rani ; et al, Tetrahedron, 2014, 70(14), 2351-2358

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Referenz
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Referenz
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  40 min, rt
2.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
3.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
4.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Referenz
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Referenz
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Dichloromethane ;  3 h, reflux; reflux → 0 °C
1.2 Reagents: Diisopropylethylamine ;  0 °C
Referenz
Design, conformational studies and analysis of structure-function relationships of PTH (1-11) analogues: the essential role of Val in position 2
Caporale, A.; et al, Amino Acids, 2012, 43(1), 207-218

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
1.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  2-Chlorotrityl chloride resin Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Methanol ;  0.5 h, rt
Referenz
Comparative pharmacokinetic profile of cyclosporine (CsA) with a decapeptide and a linear analogue
Price, David A.; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2501-2506

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Ethanol ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
3.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Referenz
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
2.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Chromium oxide Solvents: Dichloromethane ;  < 15 min, rt
2.1 Solvents: Dichloromethane ;  40 min, rt
3.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
4.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
5.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Referenz
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Fmoc-N-Me-Val-OH Raw materials

Fmoc-N-Me-Val-OH Preparation Products

Fmoc-N-Me-Val-OH Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:84000-11-3)Fmoc-N-Me-Val-OH
Bestellnummer:sfd12594
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Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:36
Preis ($):discuss personally
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Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:84000-11-3)Fmoc-N-Me-Val-OH
Bestellnummer:A840699
Bestandsstatus:in Stock
Menge:500g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:50
Preis ($):1170.0/266.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:84000-11-3)Fmoc-N-Me-Val-OH
sfd12594
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:84000-11-3)Fmoc-N-Me-Val-OH
A840699
Reinheit:99%/99%
Menge:500g/100g
Preis ($):1170.0/266.0
Email